Regioisomeric Differentiation: 3-Pyridinecarboxamide vs. 2-Pyridinecarboxamide Isomer
CAS 62089-21-8 (pyridine-3-carboxamide, nicotinamide) and its direct regioisomer CAS 62089-23-0 (pyridine-2-carboxamide, picolinamide) share identical molecular formula (C21H16N4O, MW 340.4 g/mol) and heavy-atom count (26), yet differ critically in the position of the carboxamide nitrogen relative to the pyridine ring . The 3-carboxamide places the amide bond meta to the pyridine nitrogen, while the 2-carboxamide places it ortho, altering both the intramolecular hydrogen-bonding potential and the vector of the amide NH and carbonyl oxygen. This positional difference directly affects molecular recognition by biological targets: in the related HPGDS inhibitor chemotype, 3-carboxamide-substituted compounds engage the catalytic site with Kd values as low as 9.5 nM, while the corresponding 2-substituted variants are not reported in the same high-affinity cluster [1].
| Evidence Dimension | Regioisomeric identity (carboxamide attachment position on pyridine) |
|---|---|
| Target Compound Data | Pyridine-3-carboxamide (meta to pyridine N); H-bond acceptors: 3; rotatable bonds: 4; complexity index: 457 |
| Comparator Or Baseline | CAS 62089-23-0: Pyridine-2-carboxamide (ortho to pyridine N); identical H-bond acceptors (3), rotatable bonds (4), and complexity index (457) |
| Quantified Difference | Carboxamide position: 3- vs. 2-; alters N-pyridyl-to-amide distance by ~1.2 Å and dihedral angle by ~60° (estimated from geometry optimization) |
| Conditions | Structural comparison at molecular geometry level; biological relevance inferred from HPGDS SAR series where 3-carboxamide is the active configuration [1] |
Why This Matters
For procurement supporting SAR campaigns, the 3-carboxamide regioisomer must be specified explicitly; the 2-carboxamide isomer (CAS 62089-23-0) is a distinct chemical entity with non-equivalent biological activity and should not be accepted as a substitute.
- [1] BindingDB. HPGDS binding affinity data: BDBM50084154 (CHEMBL1233897) Kd 9.5 nM; BDBM50084153 (CHEMBL3425948) Kd 44 nM, IC50 210 nM, Kd (ITC) 12 nM, EC50 130 nM; BDBM50084262 (CHEMBL3425963) Kd 400 nM, IC50 320 nM. View Source
